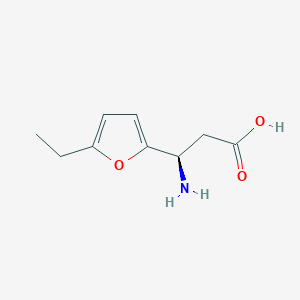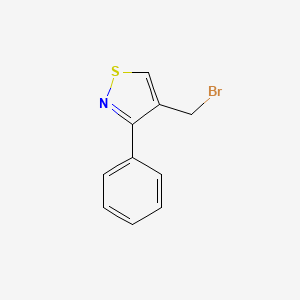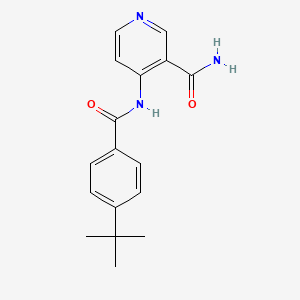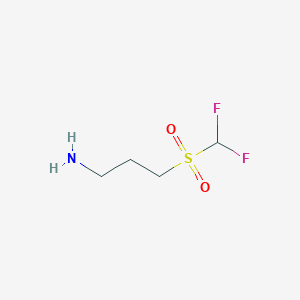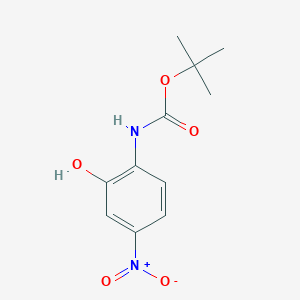
tert-Butyl (2-hydroxy-4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C11H14N2O5. It is known for its use as a protecting group in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl carbamate group attached to a 2-hydroxy-4-nitrophenyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate typically involves the reaction of 2-hydroxy-4-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of ether or ester derivatives depending on the substituent.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is widely used as a protecting group for amino acids and peptides in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs by protecting sensitive functional groups during the synthesis process .
Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-chlorophenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-bromophenyl)carbamate
Comparison: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the nitro group’s reactivity is advantageous. Other similar compounds with different substituents (e.g., methyl, chloro, bromo) offer varying reactivity and stability profiles, making them suitable for different synthetic contexts .
Propriétés
Formule moléculaire |
C11H14N2O5 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(13(16)17)6-9(8)14/h4-6,14H,1-3H3,(H,12,15) |
Clé InChI |
ACKQZYLGWVCOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


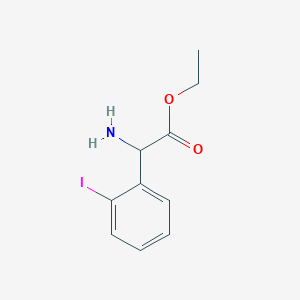
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
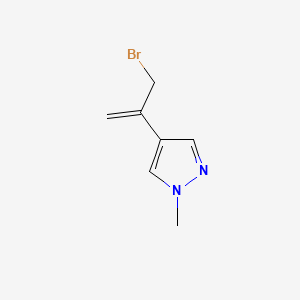
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
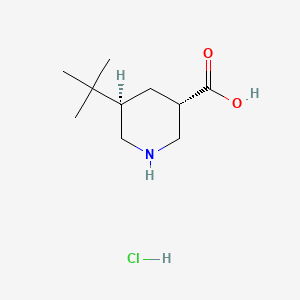
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
